molecular formula C16H13NO2 B11861511 5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one CAS No. 656234-19-4

5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one

Cat. No.: B11861511
CAS No.: 656234-19-4
M. Wt: 251.28 g/mol
InChI Key: JMEPOHJLVYEQIG-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one: is a chemical compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: Benzaldehyde derivatives and amines.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for cost-effectiveness and efficiency. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one: can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized derivatives.

    Reduction: Reduction of the isoquinolinone ring or the hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation with bromine or chlorination with chlorine gas.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one:

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinolin-1(2H)-one: The parent compound without the hydroxyl and m-tolyl groups.

    4-Phenylisoquinolin-1(2H)-one: Similar structure with a phenyl group instead of m-tolyl.

    5-Hydroxyisoquinolin-1(2H)-one: Similar structure without the m-tolyl group.

Uniqueness

5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one: is unique due to the presence of both the hydroxyl group at the 5-position and the m-tolyl group at the 4-position. These functional groups can significantly influence its chemical reactivity and biological activity, making it distinct from other isoquinolinone derivatives.

Properties

CAS No.

656234-19-4

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

5-hydroxy-4-(3-methylphenyl)-2H-isoquinolin-1-one

InChI

InChI=1S/C16H13NO2/c1-10-4-2-5-11(8-10)13-9-17-16(19)12-6-3-7-14(18)15(12)13/h2-9,18H,1H3,(H,17,19)

InChI Key

JMEPOHJLVYEQIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CNC(=O)C3=C2C(=CC=C3)O

Origin of Product

United States

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